molecular formula C12H16F3N3O B13971344 3-Amino-n-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide

3-Amino-n-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide

Cat. No.: B13971344
M. Wt: 275.27 g/mol
InChI Key: BCEXLTJQSNENNX-UHFFFAOYSA-N
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Description

3-Amino-n-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C11H17F3N3O. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used in proteomics research and has been studied for its potential therapeutic uses .

Preparation Methods

The synthesis of 3-Amino-n-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-amino-5-(trifluoromethyl)benzoic acid with 2-(dimethylamino)ethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

3-Amino-n-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Amino-n-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-n-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. It may also interact with cellular receptors, leading to changes in cell signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-Amino-n-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

    3-Amino-n-(2-(dimethylamino)ethyl)benzamide: This compound lacks the trifluoromethyl group, which can affect its chemical properties and reactivity.

    5-(Trifluoromethyl)benzamide: This compound lacks the amino and dimethylaminoethyl groups, which can influence its biological activity and applications.

The presence of the trifluoromethyl group in this compound makes it unique and can enhance its stability, lipophilicity, and overall reactivity .

Properties

Molecular Formula

C12H16F3N3O

Molecular Weight

275.27 g/mol

IUPAC Name

3-amino-N-[2-(dimethylamino)ethyl]-5-(trifluoromethyl)benzamide

InChI

InChI=1S/C12H16F3N3O/c1-18(2)4-3-17-11(19)8-5-9(12(13,14)15)7-10(16)6-8/h5-7H,3-4,16H2,1-2H3,(H,17,19)

InChI Key

BCEXLTJQSNENNX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=CC(=C1)N)C(F)(F)F

Origin of Product

United States

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